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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

Cat. No.: B1617930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-fluoro-1-hexene, a halogenated alkene
of interest in various chemical research domains. The document summarizes its key identifiers,
physicochemical properties, and outlines a general synthetic approach. Furthermore, it delves
into the potential metabolic pathways and toxicological considerations based on current
knowledge of related fluorinated compounds.

Core Identifiers and Physicochemical Properties

6-Fluoro-1-hexene is a six-carbon alpha-olefin distinguished by a terminal fluorine atom. This
structural feature significantly influences its chemical reactivity and physical properties
compared to its non-fluorinated counterpart, 1-hexene. A comprehensive list of its identifiers is
provided in Table 1, and its known and estimated physicochemical properties are summarized
in Table 2.

Table 1: Chemical Identifiers for 6-Fluoro-1-hexene
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Identifier Value Source

CAS Number 373-15-9 Guidechem
PubChem CID 9761 PubChem[1]
Molecular Formula CeH11F PubChem[1]
IUPAC Name 6-fluorohex-1-ene PubChem[1]

InChI=1S/C6H11F/c1-2-3-4-5-
InChl PubChem[1]
6-7/h2H,1,3-6H2

WUMVRHNZIRFDQL-
InChiKey PubChem[1]
UHFFFAOYSA-N

Canonical SMILES C=CCCCCF PubChem[1]

Table 2: Physicochemical Properties of 6-Fluoro-1-hexene

Property Value Notes Source
Molecular Weight 102.15 g/mol Calculated PubChem[1]
Boiling Point 87.4°C Estimated LookChem
Density 0.797 g/cm?3 Estimated LookChem
XLogP3 2.4 Predicted PubChem

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 6-fluoro-1-hexene is not
readily available in the public domain. However, a general approach can be inferred from
established methods for the synthesis of fluoroalkenes. One common strategy involves the
nucleophilic substitution of a suitable leaving group on a hexene backbone with a fluoride
source.

A plausible synthetic route, illustrated in the workflow diagram below, would start from 6-bromo-
1-hexene. This starting material can be subjected to a halogen exchange reaction (halex
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reaction) using a fluoride salt, such as potassium fluoride (KF), often in the presence of a
phase-transfer catalyst to enhance reactivity.

General Synthetic Workflow for 6-Fluoro-1-hexene

6-Bromo-1-hexene
(Starting Material)

Potassium Fluoride (KF) Phase-Transfer Catalyst Aprotic Polar Solvent
(Fluorinating Agent) (e.g., 18-crown-6) (e.g., Acetonitrile)

Halogen Exchange Reaction

Aqueous Workup
& Extraction

:

Distillation

6-Fluoro-1-hexene

(Final Product)

Click to download full resolution via product page

A generalized synthetic workflow for 6-fluoro-1-hexene.

General Experimental Protocol:

* Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, the starting material, 6-bromo-1-hexene, is dissolved in an appropriate aprotic polar
solvent like acetonitrile.
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o Addition of Reagents: An excess of potassium fluoride is added to the solution, followed by a
catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

e Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for
several hours to ensure complete conversion. The progress of the reaction can be monitored
by techniques such as gas chromatography (GC).

o Workup: After cooling to room temperature, the reaction mixture is quenched with water and
extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are
combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium
sulfate).

Purification: The crude product is purified by distillation to yield pure 6-fluoro-1-hexene.

Potential Metabolic Pathways and Toxicological
Insights

Specific studies on the metabolism and toxicology of 6-fluoro-1-hexene are not currently
available. However, based on the known metabolic pathways of other haloalkanes and
fluorinated alkenes, a putative metabolic scheme can be proposed. The metabolism of such
compounds is often initiated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4]

The presence of the double bond in 6-fluoro-1-hexene makes it susceptible to epoxidation by
CYP enzymes, a common metabolic route for alkenes.[2] This would lead to the formation of a
reactive epoxide intermediate. This epoxide can then undergo hydrolysis or conjugation with
glutathione.

Another potential metabolic pathway involves the oxidation of the carbon-fluorine bond, which
can lead to defluorination and the formation of toxic metabolites.[2][4]
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Putative Metabolic Pathways of 6-Fluoro-1-hexene
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A diagram of potential metabolic pathways for 6-fluoro-1-hexene.

Toxicological Considerations:

The metabolism of haloalkanes and haloalkenes can lead to the formation of reactive
intermediates that can exert toxic effects.[3] Epoxides, for instance, are known to be
electrophilic and can covalently bind to cellular macromolecules like DNA and proteins,
potentially leading to cytotoxicity and carcinogenicity. The release of fluoride ions through
metabolic processes can also contribute to toxicity.[2] It is important to note that the actual
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metabolic fate and toxicity of 6-fluoro-1-hexene would need to be determined through
dedicated experimental studies.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific interaction of 6-fluoro-1-hexene
with any biological signaling pathways or demonstrating any defined biological activity. The
general class of haloalkanes and haloalkenes encompasses a wide range of biological effects,
from anesthetic properties to carcinogenicity, but these are highly structure-dependent.[5]
Further investigation is required to elucidate any potential pharmacological or toxicological
effects of 6-fluoro-1-hexene and its role, if any, in modulating cellular signaling.

Conclusion

6-Fluoro-1-hexene is a chemical entity with well-defined identifiers and estimated
physicochemical properties. While a specific, detailed synthesis protocol is not readily
available, it can likely be prepared through standard methods of fluorination. The primary
knowledge gap lies in its biological activity and metabolic fate. Based on the behavior of
structurally related compounds, its metabolism is anticipated to proceed via cytochrome P450-
mediated pathways, potentially leading to reactive intermediates. Future research should focus
on the experimental validation of its physical properties, optimization of its synthesis, and a
thorough investigation of its metabolism, toxicology, and potential biological activities to fully
characterize this compound for applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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